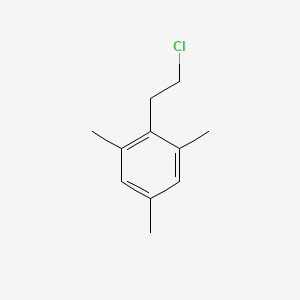

2-(2-Chloroethyl)-1,3,5-trimethylbenzene

説明

2-(2-Chloroethyl)-1,3,5-trimethylbenzene is an aromatic hydrocarbon derivative featuring a benzene ring substituted with three methyl groups at the 1, 3, and 5 positions and a 2-chloroethyl group (-CH₂CH₂Cl) at the 2-position. Its molecular formula is C₁₁H₁₅Cl, with a molecular weight of 170.69 g/mol. This compound is structurally distinct due to the chloroethyl substituent, which introduces unique electronic and steric effects compared to simpler chloro- or methyl-substituted analogs.

特性

IUPAC Name |

2-(2-chloroethyl)-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl/c1-8-6-9(2)11(4-5-12)10(3)7-8/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEVWNUVARIPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)CCCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676787 | |

| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25692-16-4 | |

| Record name | 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene typically involves the alkylation of 1,3,5-trimethylbenzene with 2-chloroethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene can be achieved through a continuous flow process. This involves the use of a packed bed reactor where 1,3,5-trimethylbenzene and 2-chloroethanol are fed continuously along with the acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the unreacted starting materials and by-products.

化学反応の分析

Types of Reactions

2-(2-Chloroethyl)-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloroethyl group can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom, resulting in the formation of 2-ethyl-1,3,5-trimethylbenzene.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as water or ethanol at elevated temperatures.

Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used. The reactions are conducted under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed. The reactions are performed under an inert atmosphere to prevent oxidation.

Major Products Formed

Substitution Reactions: Products include 2-hydroxyethyl-1,3,5-trimethylbenzene, 2-aminoethyl-1,3,5-trimethylbenzene, and 2-mercaptoethyl-1,3,5-trimethylbenzene.

Oxidation Reactions: Products include 1,3,5-trimethylbenzoic acid and 1,3,5-trimethylbenzaldehyde.

Reduction Reactions: The major product is 2-ethyl-1,3,5-trimethylbenzene.

科学的研究の応用

Synthesis of Cationic Polymers

One of the primary applications of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene is in the synthesis of cationic polymers. These polymers are widely used in various fields such as:

- Water Treatment : Cationic polymers serve as flocculants to remove suspended particles from water.

- Paper Industry : They are used as retention aids to improve the efficiency of the paper-making process.

- Cosmetics : Employed in formulations to enhance the conditioning properties of hair and skin products.

Case Study: Water Treatment Application

A study demonstrated the effectiveness of cationic polymers synthesized from 2-(2-Chloroethyl)-1,3,5-trimethylbenzene in removing turbidity from wastewater. The polymer showed a significant reduction in turbidity levels compared to conventional methods.

Pharmaceutical Applications

The compound has potential applications in the pharmaceutical industry for drug formulation and delivery systems. Its chlorinated structure allows for modifications that can enhance bioavailability or target specific biological pathways.

Case Study: Drug Delivery Systems

Research indicates that derivatives of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene can be utilized to create drug delivery systems that release therapeutic agents in a controlled manner. This is particularly beneficial for treatments requiring sustained release over time.

Chemical Intermediates

2-(2-Chloroethyl)-1,3,5-trimethylbenzene acts as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for producing:

- Agrochemicals : Such as herbicides and insecticides.

- Dyes and Pigments : Used in textile and paint industries.

Data Table: Comparison of Reactivity with Other Compounds

| Compound | Reactivity Type | Applications |

|---|---|---|

| 2-(2-Chloroethyl)-1,3,5-trimethylbenzene | Nucleophilic Substitution | Agrochemicals, Dyes |

| 1-Chloro-2-methylbenzene | Electrophilic Aromatic Substitution | Pharmaceuticals |

| 1-Bromo-3-methylbenzene | Nucleophilic Substitution | Organic Synthesis |

Environmental Impact and Safety Considerations

While 2-(2-Chloroethyl)-1,3,5-trimethylbenzene has numerous applications, it is essential to consider its environmental impact and safety profile. The compound is classified as hazardous; it can cause skin irritation and serious eye damage upon contact.

Safety Data:

- Signal Word : Danger

- Hazard Statements : Causes skin irritation (H315), causes serious eye irritation (H319).

Proper handling procedures must be followed to mitigate risks associated with exposure during industrial applications.

作用機序

The mechanism of action of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene involves its ability to act as an alkylating agent. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s molecular targets include the N7 position of guanine in DNA and the thiol groups in proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

2-Chloro-1,3,5-trimethylbenzene (CAS 1667-04-5)

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.64 g/mol

- Substituents : A single chlorine atom at the 2-position and methyl groups at 1, 3, and 5 positions.

- Key Differences :

- The absence of the ethyl chain in the chloro substituent reduces steric hindrance and polarizability compared to 2-(2-chloroethyl)-1,3,5-trimethylbenzene.

- Reactivity with hydroxyl (HO) radicals: Studies on 1,3,5-trimethylbenzene (a related analog without chlorine) show a rate coefficient of $ k(\text{HO} + \text{1,3,5-trimethylbenzene}) = 5.67 \times 10^{-11} \, \text{cm}^3 \, \text{molecule}^{-1} \, \text{s}^{-1} $ at 296 K . The chloroethyl group in the target compound may alter this reactivity due to increased electron-withdrawing effects and chain length.

2-(Azidomethyl)-1,3,5-trimethylbenzene (CAS 93368-76-4)

- Molecular Formula : C₁₀H₁₃N₃

- Molecular Weight : 175.24 g/mol

- Substituents : An azidomethyl group (-CH₂N₃) at the 2-position.

- Higher molecular weight and nitrogen content distinguish its physicochemical properties, such as solubility and thermal stability .

General Comparison Table

Research Findings and Implications

- Reactivity with HO Radicals : The rate coefficient for 1,3,5-trimethylbenzene with HO radicals suggests that electron-donating methyl groups enhance reactivity. The chloroethyl substituent in the target compound may reduce this reactivity due to electron-withdrawing effects, though experimental validation is needed .

- Spectroscopic Data : Infrared (IR) spectra for 2-chloro-1,3,5-trimethylbenzene are available as scanned images, but digitized data for the chloroethyl variant is absent .

生物活性

2-(2-Chloroethyl)-1,3,5-trimethylbenzene, also known as 2-chloromesitylene , is an organic compound with notable biological activity due to its unique structural characteristics. This compound features a benzene ring with three methyl groups and a chloroethyl substituent, which influences its chemical reactivity and potential biological effects. Understanding the biological activity of this compound is essential for evaluating its applications in various fields, including medicine and environmental science.

Chemical Structure and Properties

- Molecular Formula : C₉H₁₁Cl

- Molecular Weight : 154.637 g/mol

- IUPAC Name : 2-Chloro-1,3,5-trimethylbenzene

- CAS Registry Number : 1667-04-5

The structure of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene is characterized by:

- A benzene ring substituted at positions 1, 3, and 5 with methyl groups.

- A chloroethyl group at position 2.

This configuration enhances the compound's steric bulk and influences its interactions with biological systems.

The biological activity of 2-(2-Chloroethyl)-1,3,5-trimethylbenzene can be attributed to several mechanisms:

- Membrane Integration : The compound can integrate into cell membranes, altering their fluidity and permeability. This property is crucial for maintaining cellular integrity and function.

- Eicosanoid Production : Upon hydrolysis of the ester bonds within the phospholipid structure, it may release arachidonic acid, a precursor for eicosanoids—signaling molecules involved in inflammation and other physiological processes.

- Signal Transduction Modulation : The chloroethyl group can interact with proteins involved in signal transduction pathways, potentially modulating cellular responses to external stimuli.

Toxicological Profile

The toxicological assessment of chlorinated aromatic compounds, including 2-(2-Chloroethyl)-1,3,5-trimethylbenzene, indicates potential adverse health effects. Notably:

- Carcinogenic Potential : The U.S. Environmental Protection Agency (EPA) has categorized certain trimethylbenzene isomers as having possible carcinogenic effects based on exposure levels and biological response data .

- Environmental Impact : Studies have shown that chlorinated compounds can persist in the environment and bioaccumulate in organisms, raising concerns about long-term exposure risks .

Case Studies

- Cellular Studies : Research involving human cell lines has demonstrated that exposure to 2-(2-Chloroethyl)-1,3,5-trimethylbenzene can lead to altered cell signaling pathways associated with inflammation and oxidative stress .

- Animal Models : In vivo studies have shown that chronic exposure to chlorinated aromatic hydrocarbons can result in liver toxicity and changes in metabolic enzyme activity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Membrane Dynamics | Alters membrane fluidity and permeability |

| Eicosanoid Production | Potential release of arachidonic acid leading to eicosanoid synthesis |

| Signal Transduction | Modulates protein interactions affecting cellular responses |

| Toxicological Effects | Associated with carcinogenic potential and environmental persistence |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。